molecular formula C21H17ClF3NO2 B11948479 N-(2-Chloro-4-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide CAS No. 853333-24-1

N-(2-Chloro-4-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide

Cat. No.: B11948479
CAS No.: 853333-24-1
M. Wt: 407.8 g/mol
InChI Key: QHSIMSKUXAIFRU-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a trifluoromethyl-substituted phenyl group, and a furan ring.

Preparation Methods

The synthesis of N-(2-Chloro-4-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling reactions: The final step involves coupling the furan ring with the chlorinated phenyl group using reagents such as palladium catalysts under specific conditions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

N-(2-Chloro-4-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum.

Scientific Research Applications

N-(2-Chloro-4-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals, including intermediates for the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which N-(2-Chloro-4-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-(2-Chloro-4-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide can be compared with other similar compounds, such as:

    N-(2-Chloro-4-methylphenyl)-3-(5-(2-fluorophenyl)furan-2-yl)propanamide: This compound differs by the presence of a fluorine atom instead of a trifluoromethyl group, which may affect its reactivity and biological activity.

    N-(2-Chloro-4-methylphenyl)-3-(5-(2-methylphenyl)furan-2-yl)propanamide:

    N-(2-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)propanamide: The presence of an additional chlorine atom can influence the compound’s stability and reactivity.

These comparisons highlight the uniqueness of this compound, particularly in terms of its trifluoromethyl group, which can significantly impact its chemical and biological properties.

Properties

CAS No.

853333-24-1

Molecular Formula

C21H17ClF3NO2

Molecular Weight

407.8 g/mol

IUPAC Name

N-(2-chloro-4-methylphenyl)-3-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]propanamide

InChI

InChI=1S/C21H17ClF3NO2/c1-13-6-9-18(17(22)12-13)26-20(27)11-8-14-7-10-19(28-14)15-4-2-3-5-16(15)21(23,24)25/h2-7,9-10,12H,8,11H2,1H3,(H,26,27)

InChI Key

QHSIMSKUXAIFRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3C(F)(F)F)Cl

Origin of Product

United States

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